

# Spectroscopic Properties of L-Erythrulose: A Technical Guide

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## Compound of Interest

Compound Name: *L-Erythrulose*

Cat. No.: B118282

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## Introduction

**L-Erythrulose**, a naturally occurring ketotetrose sugar, is a compound of significant interest in various scientific domains, including cosmetics and organic synthesis. Its chemical formula is C<sub>4</sub>H<sub>8</sub>O<sub>4</sub>, and its molecular weight is 120.10 g/mol .<sup>[1]</sup> A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **L-Erythrulose**, complete with experimental protocols and data presented in a clear, tabular format for ease of reference.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **L-Erythrulose**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (Predicted, 500 MHz, D<sub>2</sub>O)

Chemical Shift (ppm)	Multiplicity
4.40	Singlet
4.29	Singlet
4.22	Doublet of Doublets
3.82	Doublet of Doublets
3.76	Triplet

<sup>13</sup>C NMR Data (Predicted, 25 MHz, D<sub>2</sub>O)

Chemical Shift (ppm)
215.1
75.3
72.8
66.8

Note: The NMR data presented above is based on predicted values from the Human Metabolome Database (HMDB) and serves as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

## Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrate-like **L-Erythrulose** is characterized by the presence of strong hydroxyl and carbonyl absorptions.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400 (broad)	O-H stretching (hydroxyl groups)
~2900	C-H stretching
~1725	C=O stretching (ketone)
1200-950	C-O stretching and C-C vibrations ("fingerprint region" for carbohydrates)

## Mass Spectrometry (MS)

Mass spectrometry of **L-Erythrulose** provides crucial information about its molecular weight and fragmentation pattern.

m/z	Ion
121.05	[M+H] <sup>+</sup>
143.03	[M+Na] <sup>+</sup>
103.04	[M+H-H <sub>2</sub> O] <sup>+</sup>
91.04	[M+H-CH <sub>2</sub> O] <sup>+</sup>
73.03	[M+H-H <sub>2</sub> O-CH <sub>2</sub> O] <sup>+</sup>
61.03	[M+H-2(CH <sub>2</sub> O)] <sup>+</sup>

Note: The mass spectrometry data is based on tandem mass spectrometry (MS/MS) analysis. The fragmentation pattern can be valuable for structural elucidation.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **L-Erythrulose**.
- Dissolve the sample in approximately 0.5-0.7 mL of deuterium oxide (D<sub>2</sub>O).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: 400 MHz or higher NMR spectrometer.
- Solvent: D<sub>2</sub>O.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-5 seconds.
- Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TSP or DSS) or the residual solvent peak.

<sup>13</sup>C NMR Spectroscopy:

- Instrument: 100 MHz or higher NMR spectrometer.
- Solvent: D<sub>2</sub>O.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled <sup>13</sup>C experiment.
- Number of Scans: 1024 or more, depending on the concentration and instrument sensitivity.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transform, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of **L-Erythrulose** (as a solid or a concentrated aqueous solution) directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FT-IR Spectroscopy:

- Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Data Processing: Background subtraction and baseline correction.

## Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **L-Erythrulose** in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- The typical concentration is in the range of 1-10  $\mu\text{g/mL}$ .

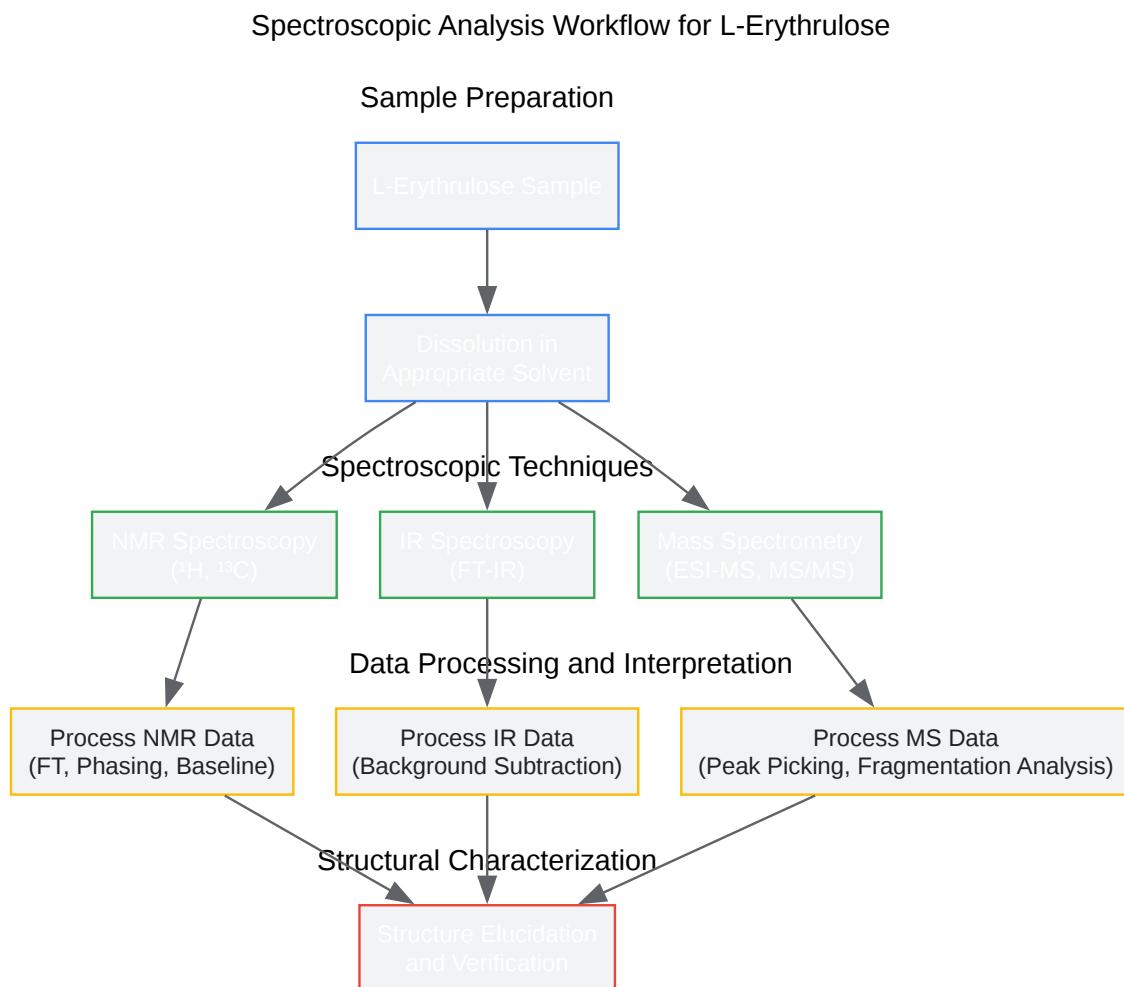
Electrospray Ionization Mass Spectrometry (ESI-MS):

- Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
- Ionization Mode: Positive or negative electrospray ionization.
- Capillary Voltage: 3-4 kV.

- Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
- Drying Gas: Nitrogen, at a temperature of 200-300 °C.
- Mass Range: m/z 50-300.
- Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **L-Erythrulose**.



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **L-Erythrulose**.

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## References

- 1. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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